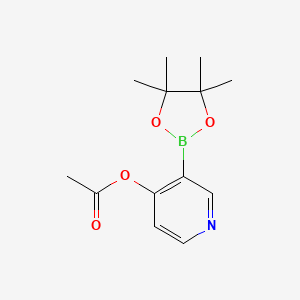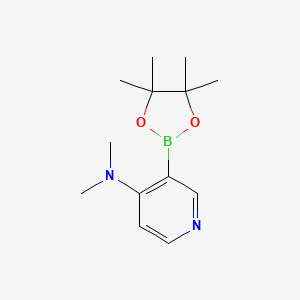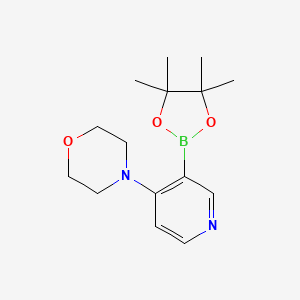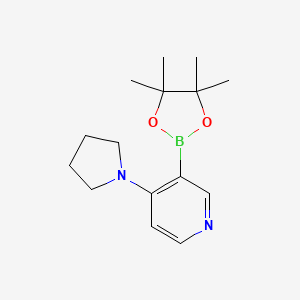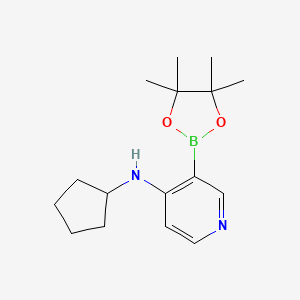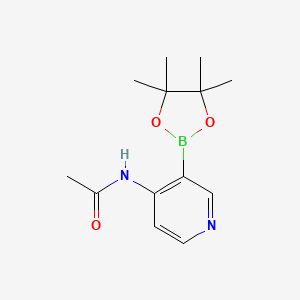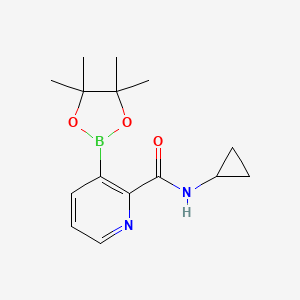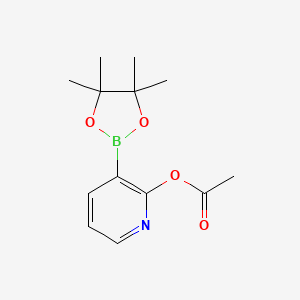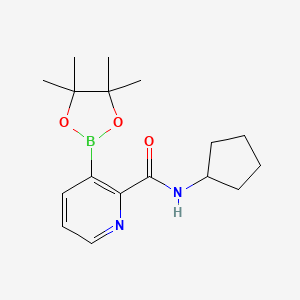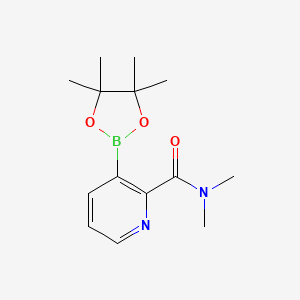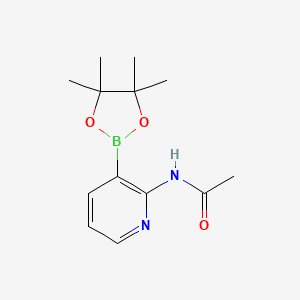
2-Acetamidopyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamidopyridine-3-boronic acid pinacol ester (2AP-3BP) is a versatile organoboron compound that has been extensively studied and utilized in various scientific research applications. This compound has been used in a variety of fields ranging from medicinal chemistry to materials science.
Wissenschaftliche Forschungsanwendungen
2-Acetamidopyridine-3-boronic acid pinacol ester has been used in a wide range of scientific research applications. In medicinal chemistry, 2-Acetamidopyridine-3-boronic acid pinacol ester has been used in the synthesis of various drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer agents. In materials science, 2-Acetamidopyridine-3-boronic acid pinacol ester has been used in the synthesis of polymers and other materials with desired properties. In biochemistry, 2-Acetamidopyridine-3-boronic acid pinacol ester has been used to study the structure-activity relationships of various enzymes.
Wirkmechanismus
The mechanism of action of 2-Acetamidopyridine-3-boronic acid pinacol ester is not completely understood. It is believed that 2-Acetamidopyridine-3-boronic acid pinacol ester acts as a boronate ester, which can form covalent bonds with various molecules. This allows 2-Acetamidopyridine-3-boronic acid pinacol ester to interact with various enzymes and other proteins, which can lead to changes in their activity.
Biochemical and Physiological Effects
2-Acetamidopyridine-3-boronic acid pinacol ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase and proteases. It has also been shown to have anti-inflammatory effects and to have potential anti-cancer effects. In addition, it has been shown to have neuroprotective effects and to have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Acetamidopyridine-3-boronic acid pinacol ester has several advantages for use in lab experiments. It is relatively stable and can be synthesized in a relatively simple two-step process. In addition, it has a wide range of potential applications in various scientific research fields. However, there are some limitations to its use in lab experiments. It is relatively expensive and can be difficult to obtain in large quantities. In addition, it is not always clear how it will interact with other molecules, which can make it difficult to predict its effects.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Acetamidopyridine-3-boronic acid pinacol ester. One potential direction is the development of new drugs based on the structure and activity of 2-Acetamidopyridine-3-boronic acid pinacol ester. In addition, 2-Acetamidopyridine-3-boronic acid pinacol ester could be used to develop new materials with desired properties. Finally, 2-Acetamidopyridine-3-boronic acid pinacol ester could be used to further study the structure-activity relationships of various enzymes and other proteins.
Synthesemethoden
2-Acetamidopyridine-3-boronic acid pinacol ester can be synthesized in two steps. In the first step, 2-acetamidopyridine is reacted with 3-boronic acid pinacol ester in the presence of a base such as potassium carbonate or sodium hydroxide. In the second step, the resulting product is reacted with a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired 2-Acetamidopyridine-3-boronic acid pinacol ester compound.
Eigenschaften
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-9(17)16-11-10(7-6-8-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNMQCAETQPHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

